molecular formula C7H11ClO2 B2994022 3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne CAS No. 313947-60-3

3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne

Cat. No.: B2994022
CAS No.: 313947-60-3
M. Wt: 162.61
InChI Key: RXHGFGGCHAETOM-UHFFFAOYSA-N
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Description

3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne (CAS: Not explicitly provided; referred to as Compound 5 in ) is a terminal alkyne derivative featuring a chloroethoxy-ethoxy side chain. Its molecular formula is C₇H₁₁ClO₂, and its structure includes a propargyl group (prop-1-yne) linked to a polyethylene glycol-like chain terminated with a chlorine atom.

Properties

IUPAC Name

3-[2-(2-chloroethoxy)ethoxy]prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2/c1-2-4-9-6-7-10-5-3-8/h1H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHGFGGCHAETOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313947-60-3
Record name 1-chloro-2-[2-(prop-2-yn-1-yloxy)ethoxy]ethane
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne typically involves the reaction of 3-chloro-1-propyne with 2-(2-chloroethoxy)ethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Azides, nitriles, and other substituted derivatives.

Scientific Research Applications

Chemistry: 3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne is used as a building block in organic synthesis.

Biology: In biological research, the compound is used to study protein synthesis and labeling. It can selectively label newly synthesized proteins, making it a valuable tool in proteomics.

Medicine: Derivatives of this compound have been explored for their potential therapeutic properties. They are investigated for their ability to inhibit specific enzymes and pathways involved in diseases.

Industry: The compound is used in the production of polymers and materials with specific properties. It is also employed in catalysis and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne involves its ability to interact with specific molecular targets. In biological systems, it can inhibit protein synthesis by incorporating into the growing peptide chain and causing premature termination. This property is utilized in research to study protein synthesis and turnover.

Comparison with Similar Compounds

3-[2-(2-Iodoethoxy)ethoxy]prop-1-yne (Compound 6, )

This analog replaces the chlorine atom with iodine. Key differences include:

Property 3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne (5) 3-[2-(2-Iodoethoxy)ethoxy]prop-1-yne (6)
Leaving Group Chlorine (Cl) Iodine (I)
Synthesis Conditions NaH/THF, 0°C → 50°C NaI/acetone, 60°C, 12 hours
Reactivity Moderate nucleophilic substitution Enhanced reactivity due to weaker I–O bond
Applications Intermediate for cyclen derivatives (e.g., Compound 7) Preferred for further alkylation or coupling

The iodine substituent in Compound 6 facilitates faster substitution reactions due to its lower bond dissociation energy (I–O vs. Cl–O), making it more versatile in synthesizing complex macrocycles .

Triazole Derivatives ()

For example:

Property This compound General Terminal Alkynes (e.g., Propargyl Alcohol)
Click Chemistry Efficiency High (theorized; Cl group inert to Cu catalysis) High (e.g., >95% conversion in peptide triazoles)
Steric Effects Moderate (bulky ethoxy chain) Low (small substituents)
Solubility Enhanced (polar ethoxy groups) Variable (depends on backbone)

The ethoxy chain in Compound 5 improves solubility in polar solvents (e.g., DMF, water), which is advantageous for bioconjugation compared to simpler alkynes .

Functional Comparison with Macrocyclic Derivatives

Cyclen-Based Compounds (Compounds 7 and 8, )

Compound 5 serves as a precursor to macrocyclic ligands like Compound 7 (tri-tert-butyl-protected cyclen) and Compound 8 (deprotected triacetic acid derivative).

Property Compound 5 Compound 7/8
Functionality Alkyne for conjugation Macrocyclic ligand for metal coordination
Applications Click chemistry, intermediate synthesis MRI contrast agents, radiopharmaceuticals
Complexity Low (linear structure) High (tetraazacyclododecane backbone)

The chlorine atom in Compound 5 allows selective functionalization, whereas Compounds 7/8 are tailored for chelating metals like gadolinium or copper .

Key Research Findings

  • Synthetic Flexibility : The chlorine substituent in Compound 5 balances reactivity and stability, enabling its use in multi-step syntheses without premature side reactions .
  • Thermodynamic Stability : The ethoxy chain confers resistance to hydrolysis compared to esters or amides, critical for storage and handling.

Data Tables

Table 1: Structural Analogs of Compound 5

Compound Substituent Leaving Group Key Application Reference
This compound Cl Moderate Macrocycle intermediates
3-[2-(2-Iodoethoxy)ethoxy]prop-1-yne I High Alkylation reactions

Table 2: Functional Analogs in Click Chemistry

Compound Reaction Yield (%) Solubility Profile Reference
This compound Not reported High (polar)
Propargyl Alcohol >95 Moderate

Biological Activity

3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne, with the molecular formula C7H11ClO2 and a molecular weight of 162.61 g/mol, is a compound recognized for its diverse applications in organic synthesis, biological research, and material science. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. Its ability to selectively label newly synthesized proteins makes it a valuable tool in proteomics.

PropertyValue
Molecular FormulaC7H11ClO2
Molecular Weight162.61 g/mol
AppearanceColorless liquid
Boiling Point232 °C
Density1.16 g/cm³

The biological activity of this compound primarily involves its interaction with molecular targets within biological systems. It has been shown to inhibit protein synthesis by incorporating into the growing peptide chain, leading to premature termination. This property is exploited in research to study protein synthesis dynamics and turnover rates.

Biological Applications

  • Proteomics : The compound is utilized for selective labeling of newly synthesized proteins, aiding in the study of protein dynamics and interactions.
  • Therapeutic Potential : Derivatives of this compound are being investigated for their ability to inhibit specific enzymes and pathways associated with various diseases, including cancer and infectious diseases.

Case Studies

Several studies have highlighted the biological activity and potential applications of this compound:

  • Study on Protein Synthesis : A research article demonstrated the use of this compound as a labeling agent in studying protein synthesis in mammalian cells. The results indicated that it effectively labeled proteins without disrupting cellular functions, providing insights into cellular metabolism and protein turnover rates.
  • Enzyme Inhibition Research : Another study explored the inhibitory effects of derivatives of this compound on specific enzymes involved in cancer pathways. The findings suggested that these derivatives could serve as lead compounds for developing new anticancer therapies .

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds:

CompoundSimilarityUnique Features
2-(2-Chloroethoxy)ethanolSimilar reactivityDifferent applications in solvent chemistry
3-Chloro-1-propynePrecursor in synthesisLess biological activity compared to prop-1-yne
2-(2-Hydroxyethoxy)ethanolSimilar structureDifferent functional groups affecting reactivity

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